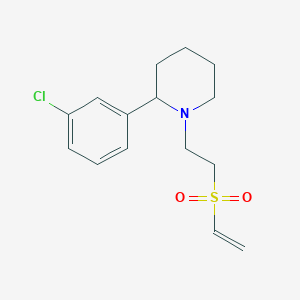![molecular formula C15H19NO3 B2570835 N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide CAS No. 2411235-55-5](/img/structure/B2570835.png)
N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide, also known as DBF or 7,8-dihydroxyflavone, is a flavonoid compound that has gained significant attention in recent years due to its potential therapeutic applications. DBF is a potent small molecule agonist of the TrkB receptor, which is a member of the neurotrophin receptor family. The TrkB receptor is known to play a crucial role in the development and maintenance of the nervous system, and its activation has been linked to various neurological disorders.
作用機序
N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide exerts its effects by binding to and activating the TrkB receptor, which is predominantly expressed in the nervous system. The activation of TrkB leads to the activation of various intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and synaptic plasticity.
Biochemical and Physiological Effects:
N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide has been shown to have several biochemical and physiological effects, including the promotion of neuronal survival, the enhancement of synaptic plasticity, and the induction of neurogenesis. Additionally, N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide has been shown to have anti-inflammatory and antioxidative effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the major advantages of N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide is its high potency and selectivity for the TrkB receptor. This makes it an ideal tool for studying the role of TrkB signaling in various neurological disorders. However, one of the limitations of N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide is its poor solubility, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide, including further elucidation of its mechanisms of action, optimization of its pharmacokinetic properties, and evaluation of its therapeutic potential in various neurological disorders. Additionally, the development of novel TrkB agonists based on the structure of N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.
合成法
N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide can be synthesized through several methods, including chemical synthesis and extraction from natural sources. One of the most commonly used methods is the chemical synthesis of N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide from 2,2-dimethylchromone. This involves a multistep process that includes the formation of a benzofuran ring and the introduction of an ethoxy group.
科学的研究の応用
N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Several studies have demonstrated that N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide can promote neuronal survival and enhance synaptic plasticity, which are critical processes for learning and memory.
特性
IUPAC Name |
N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-13(17)16-8-9-18-12-7-5-6-11-10-15(2,3)19-14(11)12/h4-7H,1,8-10H2,2-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZAKYUFTQVXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7,8-Dihydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2570752.png)
![6-Cyclopropyl-2-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2570756.png)
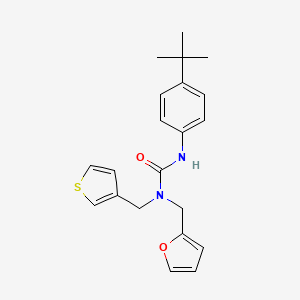
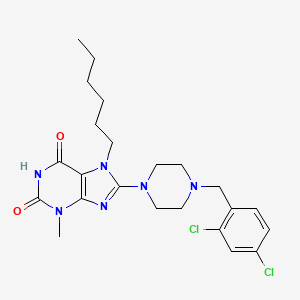
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2570759.png)
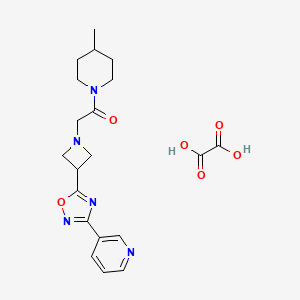
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2570763.png)
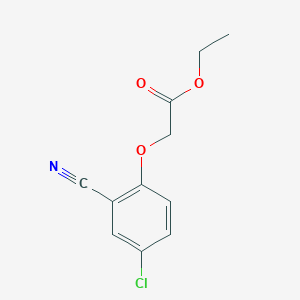
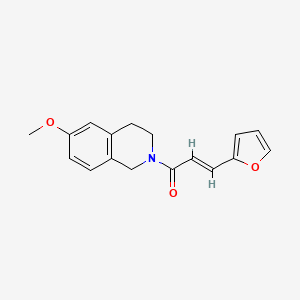
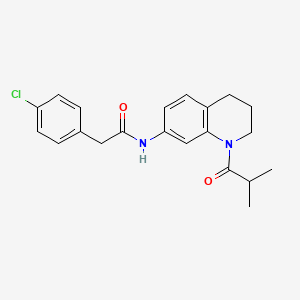
![2,3-dimethoxy-11-methyl-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2570770.png)
![2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2570772.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-naphthalen-1-ylacetamide](/img/structure/B2570774.png)
